N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-7-12(21(2)20-9)15-18-19-16(25-15)17-14(22)11-8-10(23-3)5-6-13(11)24-4/h5-8H,1-4H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJQAWZWJKXSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including antibacterial, antifungal, insecticidal properties, and potential mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Molecular Formula: CHNO
Key Features:
- Contains a pyrazole ring which is known for its biological activity.
- The oxadiazole moiety contributes to its pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance:
- Mechanism: Compounds with oxadiazole structures have been shown to disrupt bacterial cell membranes, leading to leakage of intracellular components and cell death .
| Compound | Target Bacteria | EC (μg/mL) | Activity Level |
|---|---|---|---|
| 7c | Xoo | 7.40 | High |
| 9a | Xac | 5.44 | High |
| 14h | Psa | 12.85 | Moderate |
These results indicate that this compound could be a promising candidate for developing new antibacterial agents.
Antifungal Activity
The compound also exhibits antifungal properties. In a study evaluating various oxadiazole derivatives:
- Findings: Certain derivatives showed inhibition rates against Pyricularia oryae reaching up to 77.8% .
| Compound | Target Fungus | Inhibition Rate (%) |
|---|---|---|
| 14h | Pyricularia oryae | 77.8 |
| 14e | Fungus A | 66.7 |
| 14k | Fungus B | 55.6 |
This suggests that the compound may have potential applications in agricultural fungicides.
Insecticidal Activity
Insecticidal properties have also been reported for compounds containing the pyrazole and oxadiazole moieties:
- Case Study: A series of compounds were tested against various agricultural pests such as Mythimna separate, showing lethal activities at concentrations as low as 500 mg/L .
| Compound | Target Insect | Lethal Activity (%) |
|---|---|---|
| 14q | Mythimna separate | 70 |
| 14h | Helicoverpa armigera | Moderate |
These findings indicate that the incorporation of these moieties can enhance insecticidal efficacy.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption: The compound likely affects the integrity of microbial cell membranes.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways in bacteria and fungi.
- Cell Cycle Interference: Some studies suggest that oxadiazoles may interfere with cellular processes leading to apoptosis in target organisms.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Structural Similarities and Divergences
- Core Heterocycles: The target compound shares the 1,3,4-oxadiazole ring with compounds in (e.g., 7c–7f) . However, the latter feature sulfanyl (-S-) linkages and thiazole substituents, which are absent in the target. In contrast, the pyrazole moiety in the target aligns more closely with F269-0500 (), which contains a pyrimidinone-pyrazole hybrid .
- Substituent Effects : The 2,5-dimethoxybenzamide group in the target enhances electron density and steric bulk compared to the simpler methylphenyl amides in . This may influence binding affinity in biological systems.
Physicochemical and Pharmacokinetic Insights
Preparation Methods
Cyclocondensation of Acetylacetone with Methylhydrazine
A representative method involves reacting acetylacetone (pentane-2,4-dione) with methylhydrazine in ethanol under reflux:
Key Parameters :
Methylation Optimization
Post-cyclization methylation may be required if the dimethyl substitution is incomplete. Methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) in acetone achieves selective N-methylation.
Oxadiazole Ring Formation
The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of a diacylhydrazide intermediate.
Hydrazide Preparation
The pyrazole-5-amine is acylated with chloroacetyl chloride to form the hydrazide precursor:
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Cyclization Using Phosphorus Oxychloride
The hydrazide undergoes cyclization in the presence of POCl:
Optimized Conditions :
Benzamide Coupling
The final step involves coupling the oxadiazole-pyrazole intermediate with 2,5-dimethoxybenzoic acid.
Acid Activation
2,5-Dimethoxybenzoic acid is activated as an acid chloride using thionyl chloride:
Amide Bond Formation
The acid chloride reacts with the oxadiazole-pyrazole amine in the presence of a base:
Critical Parameters :
Analytical Characterization
Spectroscopic Data :
-
H NMR (400 MHz, CDCl): δ 7.85 (s, 1H, Ar-H), 6.75 (d, 2H, Ar-H), 3.95 (s, 3H, OCH), 2.45 (s, 3H, CH).
-
IR (KBr) : 1680 cm (C=O), 1605 cm (C=N).
-
MS (ESI) : m/z 398.1 [M+H].
Purity Assessment :
-
HPLC: >98% (C18 column, acetonitrile/water gradient).
Challenges and Optimization
Q & A
Q. What are the standard synthetic protocols for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide?
The synthesis typically involves coupling 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol with substituted benzamide precursors. A common method uses K₂CO₃ as a base in dimethylformamide (DMF) at room temperature, with stoichiometric control of alkyl/aryl halides (RCH₂Cl) to ensure regioselectivity . Reaction monitoring via TLC or HPLC is recommended to confirm intermediate purity .
Q. Which spectroscopic techniques are employed to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are primary tools for structural confirmation. For example, ¹H NMR can resolve methoxy (-OCH₃) and pyrazole protons, while MS provides molecular ion peaks to validate the molecular formula . X-ray crystallography (if crystals are obtainable) offers definitive stereochemical data .
Q. How is reaction purity ensured during multi-step synthesis?
Thin-layer chromatography (TLC) is used for real-time monitoring of intermediates, while high-performance liquid chromatography (HPLC) ensures final product purity. Adjusting solvent polarity (e.g., ethyl acetate/hexane gradients) improves separation efficiency .
Q. What initial biological screening assays are relevant for this compound?
Enzymatic inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing (MIC assays) are common starting points. Structural analogs have shown activity against tyrosine kinases and bacterial pathogens, suggesting similar screening frameworks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic variation of solvents (e.g., DMF vs. DMSO), bases (e.g., K₂CO₃ vs. NaH), and temperatures can enhance yields. For instance, highlights that DMSO increases reaction rates for oxadiazole formation, while NaH improves deprotonation efficiency in thiol-alkylation steps . Catalyst screening (e.g., phase-transfer catalysts) may further improve regioselectivity .
Q. How to resolve contradictions in spectral data for structural elucidation?
Discrepancies in NMR assignments (e.g., overlapping peaks) can be addressed via 2D techniques (COSY, HSQC) or computational modeling (DFT-based chemical shift predictions). demonstrates crystallographic validation of pyrazole ring conformations, which can reconcile ambiguities in solution-state data .
Q. What strategies are used to elucidate the compound’s mechanism of action in biological systems?
Target identification often involves competitive binding assays (e.g., fluorescence polarization) and molecular docking studies. notes that benzamide derivatives interact with kinase ATP-binding pockets; similar docking protocols using AutoDock Vina or Schrödinger Suite can map binding affinities . Mutagenesis studies on suspected target residues (e.g., kinase catalytic domains) validate computational predictions .
Q. How to address discrepancies in biological activity across studies?
Variability in activity may arise from differences in substituent electronic effects or assay conditions. For example, shows that methyl vs. trifluoromethyl groups on pyrazole rings alter hydrophobicity and target affinity. Dose-response curves and pharmacokinetic profiling (e.g., plasma stability assays) clarify bioactivity thresholds .
Q. What computational methods support structure-activity relationship (SAR) studies?
Quantum mechanical calculations (e.g., DFT for electron density mapping) and molecular dynamics simulations (e.g., GROMACS for protein-ligand stability) model interactions at atomic resolution. combines docking with free-energy perturbation (FEP) to predict binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
